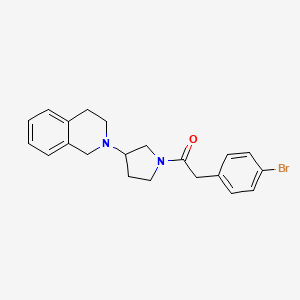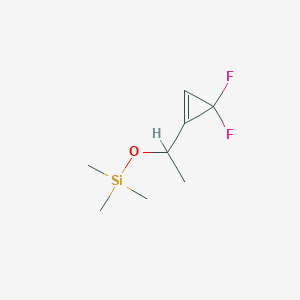![molecular formula C15H14ClN3O2 B2453046 1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol CAS No. 2380181-08-6](/img/structure/B2453046.png)
1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol, also known as CP-724714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential application in cancer therapy.
Wirkmechanismus
1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol inhibits the activity of the EGFR tyrosine kinase, which is a key regulator of cell growth and proliferation. By inhibiting this kinase, 1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the migration and invasion of cancer cells, which are critical steps in the metastatic process.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol is its specificity for the EGFR tyrosine kinase, which makes it a promising therapeutic agent for cancer treatment. However, its effectiveness may be limited by the development of resistance mechanisms in cancer cells. In addition, its use may be limited by potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions for research on 1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol. One area of interest is the development of combination therapies that can enhance its effectiveness and overcome resistance mechanisms. Another area of interest is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol and its potential therapeutic applications.
Synthesemethoden
1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol can be synthesized using several methods. One of the most widely used methods involves the reaction of 6-chloroquinazoline-4-amine with 2-furancarboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to yield 1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and pancreatic cancer. In addition, it has been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
1-[(6-chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-15(20,13-3-2-6-21-13)8-17-14-11-7-10(16)4-5-12(11)18-9-19-14/h2-7,9,20H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWPCFDXNWLDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=NC2=C1C=C(C=C2)Cl)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2452964.png)

![(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B2452966.png)

![1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2452972.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2452974.png)
![1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452975.png)
![N-(4-acetylphenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2452976.png)
![methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2452977.png)



![(E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2452985.png)
![(E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2452986.png)